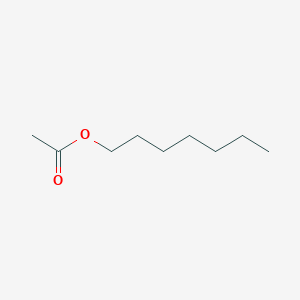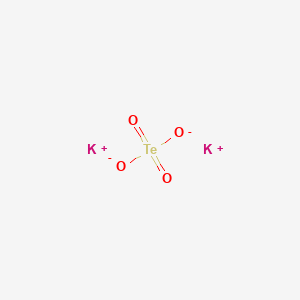
Cipigmentred48,monosodiumsalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cipigmentred48, monosodium salt is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties, which make it an ideal tool for studying various biochemical and physiological processes. In
Aplicaciones Científicas De Investigación
Cipigmentred48, monosodium salt has a wide range of scientific research applications. One of the most notable applications is in the field of neuroscience, where it is used to study the function and structure of neurons. This compound is also used in the study of cellular metabolism and energy production. Additionally, Cipigmentred48, monosodium salt has been used in the study of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of Cipigmentred48, monosodium salt is not fully understood. However, it is believed that this compound works by binding to specific proteins and enzymes, which in turn affects the function of these molecules. This can lead to changes in various biochemical and physiological processes in cells and tissues.
Efectos Bioquímicos Y Fisiológicos
Cipigmentred48, monosodium salt has been shown to have a number of biochemical and physiological effects. For example, it can increase the production of ATP, which is the primary energy source for cells. This compound has also been shown to affect the function of mitochondria, which are organelles responsible for energy production. Additionally, Cipigmentred48, monosodium salt can affect the function of ion channels, which are important for cellular communication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Cipigmentred48, monosodium salt in lab experiments is its safety and non-toxicity. This compound is also relatively easy to synthesize and can be used in a wide range of applications. However, one of the limitations of using this compound is its cost, which can be prohibitive for some researchers.
Direcciones Futuras
There are many future directions for the study of Cipigmentred48, monosodium salt. One area of interest is in the study of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound may have potential applications in the development of new therapies for cancer and other diseases. Further research is needed to fully understand the mechanisms of action of Cipigmentred48, monosodium salt and its potential applications in scientific research.
Conclusion:
In conclusion, Cipigmentred48, monosodium salt is a unique and versatile compound that has many potential applications in scientific research. Its safety and non-toxicity make it an ideal tool for studying various biochemical and physiological processes. While there are limitations to its use, the future directions for the study of Cipigmentred48, monosodium salt are promising and warrant further research.
Métodos De Síntesis
Cipigmentred48, monosodium salt is synthesized by a process that involves the reaction of a specific dye molecule with a sodium salt. The dye molecule used in this process is a derivative of a natural pigment, which makes it a safe and non-toxic compound. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Propiedades
Número CAS |
17797-35-2 |
|---|---|
Nombre del producto |
Cipigmentred48,monosodiumsalt |
Fórmula molecular |
C18H12ClN2NaO6S |
Peso molecular |
442.8 g/mol |
Nombre IUPAC |
sodium;4-[(5-chloro-4-methyl-2-sulfophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C18H13ClN2O6S.Na/c1-9-6-15(28(25,26)27)14(8-13(9)19)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24;/h2-8,22H,1H3,(H,23,24)(H,25,26,27);/q;+1/p-1 |
Clave InChI |
HNSMAGIPYOXRNC-PLMZOXRSSA-M |
SMILES isomérico |
CC1=CC(=C(C=C1Cl)N/N=C\2/C3=CC=CC=C3C=C(C2=O)C(=O)[O-])S(=O)(=O)O.[Na+] |
SMILES |
CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)[O-])O)S(=O)(=O)O.[Na+] |
SMILES canónico |
CC1=CC(=C(C=C1Cl)NN=C2C3=CC=CC=C3C=C(C2=O)C(=O)[O-])S(=O)(=O)O.[Na+] |
Sinónimos |
CIPIGMENTRED48,MONOSODIUMSALT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















